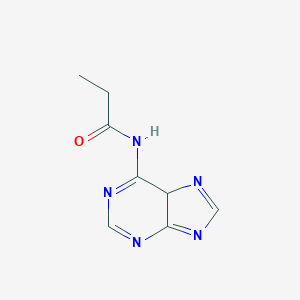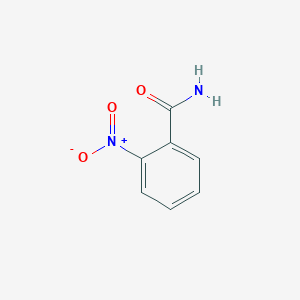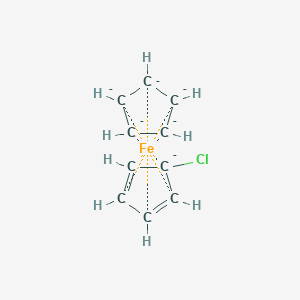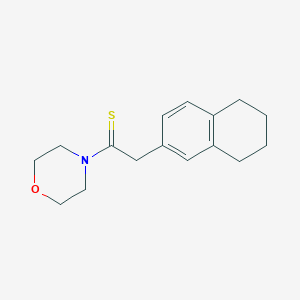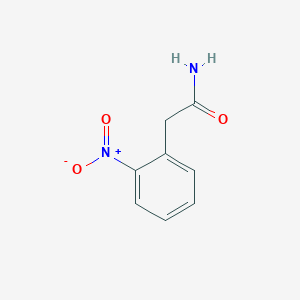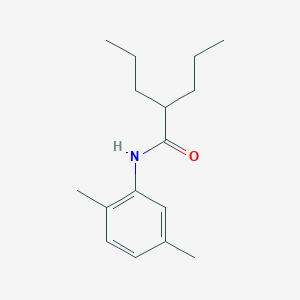
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, also known as N-phenyl-2-propylpentanamide, is a chemical compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for anxiety and depression. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety.
Mécanisme D'action
The exact mechanism of action of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is not fully understood. However, it is believed to modulate the activity of GABA receptors by binding to the benzodiazepine site on the receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety. Additionally, it has been shown to have antinociceptive effects, suggesting its potential use as a therapeutic agent for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, in lab experiments is its high potency and selectivity for the benzodiazepine site on GABA receptors. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to clinical applications.
Orientations Futures
There are several future directions for the study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-. One direction is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and pain management. Another direction is the development of more potent and selective analogs of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, for improved therapeutic efficacy. Additionally, the study of the structure-activity relationship of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, can provide insights into the molecular basis of its activity and inform the design of new compounds with improved properties.
Conclusion:
In conclusion, pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has the potential to provide insights into the molecular basis of anxiety, depression, and pain management and inform the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, involves the reaction of 2,5-dimethylphenylacetic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white crystalline solid with a melting point of 77-78°C.
Propriétés
Numéro CAS |
4344-67-6 |
|---|---|
Nom du produit |
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl- |
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
Clé InChI |
NZJOPKCWWACEGM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
SMILES canonique |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
Autres numéros CAS |
4344-67-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




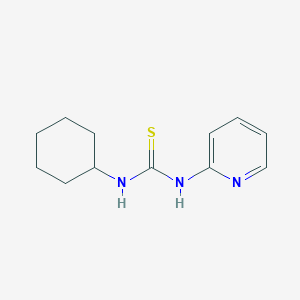
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
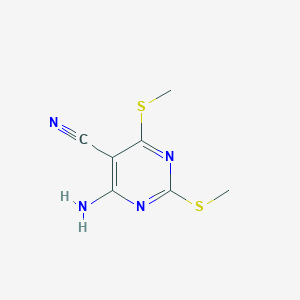

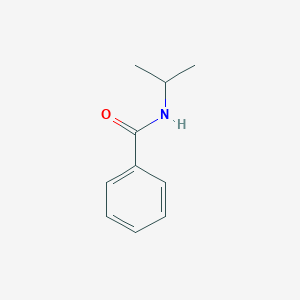
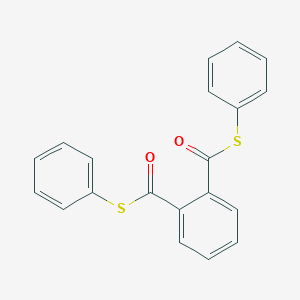
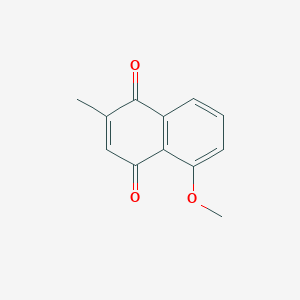
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
